molecular formula C10H10N2O2 B12814919 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one

4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12814919
M. Wt: 190.20 g/mol
InChI Key: WSPACGGHSMSULD-UHFFFAOYSA-N
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Description

4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 67521-11-3) is a chemical compound based on the privileged benzimidazolone scaffold, a structure of high significance in medicinal chemistry and drug discovery . This aromatic heterocycle serves as a key synthon for the development of novel bioactive molecules and is a useful intermediate in the synthesis of more complex chemical entities . The benzimidazole core is a well-known pharmacophore found in various therapeutic agents due to its structural resemblance to naturally occurring purine bases . The compound is provided for research applications, particularly in the design and synthesis of new chemical libraries for biological screening. Its structure offers a versatile platform for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) . The benzimidazolone core is associated with a wide range of reported pharmacological activities, making derivatives of this scaffold potential candidates for investigating new antibacterial, antifungal, and antitumor agents . Researchers utilize this compound strictly for scientific research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-acetyl-6-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-5-3-7(6(2)13)9-8(4-5)11-10(14)12-9/h3-4H,1-2H3,(H2,11,12,14)

InChI Key

WSPACGGHSMSULD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)N2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetyl-6-methyl-1H-benzo[d]imidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Acetylation and Deacetylation Reactions

The acetyl group at the 4-position undergoes base-mediated cleavage, a key reaction observed in related benzimidazole derivatives. For example:

  • Deacetylation with Bases : Treatment with piperidine, KOH, or triethylamine in acetone removes the acetyl group, regenerating the parent benzimidazole scaffold . Piperidine shows the highest efficiency, with reaction rates ordered as:
    Piperidine > KOH > Triethylamine > K₂CO₃ .

BaseReaction EfficiencyProduct
PiperidineHighest6-Methyl-1H-benzo[d]imidazol-2(3H)-one
KOHHighSame as above
TriethylamineModerateSame as above
K₂CO₃LowSame as above
  • Hydrazine-Induced Hydrolysis : Hydrazine hydrate selectively hydrolyzes the acetyl group without further functionalization, yielding 6-methyl-1H-benzo[d]imidazol-2(3H)-one .

Alkylation and Thioether Formation

The thione group (C=S) at position 2 participates in nucleophilic substitution reactions with alkyl halides, though the acetyl group is lost during alkylation due to base-mediated cleavage :

  • Reaction with 1-Bromobutane : In acetone with triethylamine, the acetylated compound forms 2-(butylthio)-1H-benzo[d]imidazole. The absence of acetyl in the product is confirmed by NMR (no δ ~171 ppm C=O signal) .

  • Benzylation with Benzyl Chloride : Similar conditions yield 2-(benzylthio)-1H-benzo[d]imidazole, characterized by a singlet at δ 4.50 ppm (CH₂) in ¹H-NMR .

Alkylating AgentProductKey Spectral Data
1-Bromobutane2-(Butylthio)-1H-benzoimidazole¹³C-NMR: δ 12.5 (CH₃), 20.3–30.4 (CH₂)
Benzyl Chloride2-(Benzylthio)-1H-benzoimidazole¹H-NMR: δ 4.50 (CH₂), 12.56 (NH)

Condensation and Ring Modification

The acetyl group enables condensation reactions typical of ketones:

  • Schiff Base Formation : Reacts with primary amines (e.g., hydrazines) to form hydrazones, though specific examples for this compound require further experimental validation.

  • Heterocycle Synthesis : Analogous benzimidazole derivatives undergo cyclization with reagents like carbonyldiimidazole (CDI) to form triazepines . While not directly reported for 4-acetyl-6-methyl derivatives, similar reactivity is plausible.

Stability Under Acidic Conditions

The acetyl group remains stable in mildly acidic environments but may undergo hydrolysis under prolonged strong acidic conditions. Controlled acetylation reactions typically use acetic anhydride in acidic media to prevent premature deacetylation.

Key Mechanistic Insights

  • Base Sensitivity : The acetyl group’s lability under basic conditions necessitates careful selection of reagents to avoid unintended cleavage .

  • Stereoelectronic Effects : The methyl group at position 6 sterically shields the benzimidazole ring, moderating reaction rates at adjacent positions.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one possess significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi.

Case Study:
A series of synthesized derivatives were evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-78Cell cycle arrest
Compound CA54912Inhibition of proliferation

Antitubercular Activity

In vitro studies have highlighted the antitubercular activity of certain derivatives against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents for tuberculosis treatment.

Case Study:
A derivative was evaluated in vivo in mice models, showing significant reduction in bacterial load compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the benzimidazole ring can enhance potency and selectivity.

Key Findings:

  • Substituents at the 4-position significantly influence antimicrobial activity.
  • The presence of electron-donating groups enhances anticancer properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit protein kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzimidazolone core is highly versatile, allowing modifications that significantly influence bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one (Target) 4-acetyl, 6-methyl Electron-withdrawing acetyl group may enhance binding to hydrophobic pockets. Not explicitly reported; inferred potential for enzyme inhibition or cytotoxicity.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives 5-sulfonamide, variable N-substituents Sulfonyl groups improve solubility and antitumor activity. IC₅₀ = 2.6 µM (compound 5b) against HCC1937 cells; induces apoptosis via caspase-3.
1-Isopropyl-3-acyl-5-methyl-benzimidazolones 1-isopropyl, 3-acyl, 5-methyl Acyl groups (aliphatic/aromatic) modulate enzyme inhibition and cellular uptake. SAR studies highlight acyl chain length impacts potency against unspecified targets.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives 1-piperidinyl, halogenated (e.g., 5-Cl) Piperidinyl enhances phospholipase D (PLD) inhibition; halogenation improves selectivity. PLD1 IC₅₀ = 0.5–10 µM; PLD2 inhibitors remain elusive .
N-Substituted thiadiazine-benzimidazolone hybrids Thiadiazine fused to benzimidazolone Rigid thiadiazine moiety enhances DYRK1A kinase inhibition. Induces human pancreatic β-cell proliferation (EC₅₀ < 10 µM).
Bis-benzimidazole derivatives 4-methyl, 6-(1-methyl-benzimidazolyl) Bis-heterocyclic structure increases DNA intercalation potential. Cytotoxicity against PC-3 cells (IC₅₀ comparable to doxorubicin).

Structure-Activity Relationships (SAR)

  • Substituent Position : Antitumor activity in sulfonamide derivatives is maximized at position 5, while acetyl at position 4 (target) may favor interactions with catalytic sites in enzymes.
  • Electron Effects : Electron-withdrawing groups (e.g., acetyl, sulfonyl) enhance binding to polar residues in target proteins, as seen in PLD inhibitors .
  • Steric Bulk : Piperidinyl and isopropyl groups improve membrane permeability but may reduce selectivity if overly bulky.

Biological Activity

4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by an acetyl group at the 4-position and a methyl group at the 6-position of the benzimidazole ring, contributes to its diverse biological activities. This article explores its biological activity, particularly its antibacterial and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of 190.19 g/mol. The compound exhibits stability and reactivity due to its benzimidazole core, making it a significant candidate in medicinal chemistry .

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interaction with bacterial enzymes or DNA, leading to inhibition of their function .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

This table summarizes the MIC values for several bacterial strains, demonstrating the compound's potential as an antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, studies have highlighted the anticancer potential of this compound, particularly against HepG2 liver cancer cells. The compound exhibited significant cytotoxic effects, suggesting its relevance in cancer research .

Case Study: Anticancer Effects on HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.

Table 2: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
585
1065
1540
2025

This data illustrates the compound's effectiveness in inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies have suggested that it interacts with enzymes involved in bacterial metabolism and cancer cell proliferation. These interactions may enhance its efficacy as a therapeutic agent .

Q & A

Q. Why do certain synthetic routes yield inconsistent product ratios in deuterated vs. non-deuterated solvents?

  • Methodological Answer : Deuterated solvents (e.g., acetone-d6_6) may slow reaction kinetics due to isotopic mass effects, altering intermediates’ stability. Use kinetic studies (e.g., time-resolved NMR) to identify rate-determining steps and optimize conditions for deuterated pathways .

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